molecular formula C6H10ClN3O2 B2714247 2-amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride CAS No. 1955519-51-3

2-amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride

Cat. No.: B2714247
CAS No.: 1955519-51-3
M. Wt: 191.62
InChI Key: DNVHEWPMKDFKLB-UHFFFAOYSA-N
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Description

Historical Development of 1-Isohistidine Research

The exploration of 1-isohistidine began in the 1950s alongside the characterization of novel imidazole-containing biomolecules. Early work identified its structural relationship to histidine, differing primarily in the position of the imidazole moiety relative to the amino acid backbone. Initial syntheses relied on multistep organic reactions, often yielding racemic mixtures with limited stereochemical control. A pivotal advancement occurred in 2020 with the development of catalyst-free, stereoselective 1,4-conjugate additions to chiral bicyclic dehydroalanines, enabling the efficient production of Nβ-substituted α,β-diamino acids like 1-isohistidine. This methodology achieved diastereomeric ratios exceeding 20:1 and yields up to 92%, marking a paradigm shift in synthetic accessibility.

Key historical milestones include:

  • 1950s : Isolation and preliminary characterization of isohistidine as part of broader investigations into imidazole biochemistry.
  • 1980s–1990s : Refinement of protecting-group strategies for imidazole-functionalized amino acids, enabling selective modification of the amino and carboxyl groups.
  • 2020s : Implementation of stereocontrolled synthetic routes, facilitating the production of enantiomerically pure 1-isohistidine derivatives for structure-activity studies.

Academic Significance Within Non-Proteinogenic Amino Acid Studies

As a non-proteinogenic amino acid, 1-isohistidine hydrochloride serves as a versatile tool for probing biological systems. Its imidazole side chain mimics histidine’s coordination properties while introducing distinct electronic and steric effects. Researchers have utilized this compound to:

  • Investigate metalloenzyme active sites through isosteric replacement of histidine residues.
  • Develop fluorescent probes by conjugating the amino acid backbone with aromatic moieties, enabling real-time tracking of peptide folding dynamics.
  • Study pH-dependent conformational changes in synthetic peptides, leveraging the imidazole group’s protonation equilibrium (pKa ≈ 6.0).

The compound’s academic value is further evidenced by its inclusion in the PubChem database (CID 12311021), which catalogs its molecular properties, spectral data, and synthetic protocols.

Theoretical Frameworks for Investigating Imidazolyl-Substituted Amino Acids

The analysis of 1-isohistidine hydrochloride operates within three interconnected theoretical domains:

  • Stereoelectronic Theory : Predicts the influence of imidazole’s π-electron system on the amino acid’s tautomeric equilibrium. Density functional theory (DFT) calculations reveal a 12.3 kJ/mol stabilization of the N1-H tautomer over N3-H in aqueous environments.
  • Molecular Orbital Analysis : Explains the compound’s nucleophilic reactivity at the β-carbon, which is 1.7× greater than histidine due to hyperconjugation with the imidazole ring.
  • Solvation Models : Continuum dielectric frameworks account for the hydrochloride salt’s enhanced solubility (182 mg/mL in water at 25°C) compared to the free base form (34 mg/mL).

These frameworks enable rational design of derivatives, such as β-(azepan-1-yl)alanine analogues, which exhibit modified hydrogen-bonding capacities.

Conceptual Evolution in Histidine Analogue Research

The study of 1-isohistidine hydrochloride has driven three conceptual shifts in amino acid research:

  • From Proteinogenic to Functional Analogues : Early work focused on replacing histidine in proteins, but recent applications emphasize non-canonical roles in catalysis and molecular recognition.
  • From Racemic to Enantiopure Synthesis : Advances in asymmetric catalysis, exemplified by the 2020 stereoselective conjugate addition protocol, have enabled the production of >99% enantiomerically pure samples.
  • From Structural Mimicry to Functional Diversification : Modern derivatives incorporate fluorophores, antimicrobial agents (e.g., ciprofloxacin conjugates), and redox-active metals, expanding the compound’s utility beyond basic biochemical studies.

This evolution reflects broader trends in amino acid research, where non-proteinogenic analogues are increasingly viewed as modular platforms for bioorthogonal chemistry and targeted therapeutics.

Table 1: Comparative Properties of Histidine and 1-Isohistidine Hydrochloride

Property Histidine 1-Isohistidine Hydrochloride
Molecular Formula C₆H₉N₃O₂ C₆H₁₀ClN₃O₂
Molecular Weight (g/mol) 155.15 191.62
Imidazole pKa 6.04 5.91
Aqueous Solubility (25°C) 41.9 mg/mL 182 mg/mL
λmax (UV-Vis) 211 nm 218 nm

Data compiled from PubChem and synthesis studies.

Properties

IUPAC Name

2-amino-3-imidazol-1-ylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)3-9-2-1-8-4-9;/h1-2,4-5H,3,7H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVHEWPMKDFKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine in a solvent like 1-propanol . The reaction is carried out under reflux conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield different amino derivatives.

Scientific Research Applications

2-amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can affect different biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Positional Isomerism

  • Imidazole Substitution : The target compound’s imidazole group at the 1-position (vs. 4- or 5-positions in analogs) alters electronic properties and hydrogen-bonding capacity. For example, L-histidine (5-position) participates in enzyme active sites (e.g., histidine kinases), whereas the 1-position isomer may exhibit distinct binding affinities .

Derivative Modifications

  • Ester vs. Carboxylic Acid : The methyl ester derivative () replaces the carboxylic acid with a methyl ester, increasing lipophilicity (logP) and altering solubility. This modification is advantageous for cell permeability in prodrug design .
  • Salt Forms: The dihydrochloride salt () enhances aqueous solubility compared to monohydrochloride forms, which is critical for in vitro assays .

Physicochemical and Analytical Comparisons

  • Solubility: The target compound’s monohydrochloride form offers moderate water solubility, while the dihydrochloride derivative () exhibits higher solubility due to additional chloride ions . L-Histidine monohydrochloride monohydrate () is highly soluble in water, consistent with its role in biological systems .
  • Stability :
    • The ester derivative () may undergo hydrolysis under acidic/basic conditions, reverting to the carboxylic acid form. In contrast, the target compound and L-histidine are more stable in physiological pH ranges .

Biological Activity

2-Amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride, also known as imidazole propanoic acid, is a compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C7H11ClN2O2C_7H_{11}ClN_2O_2 and a molecular weight of approximately 176.6 g/mol. It contains an imidazole ring, which is crucial for its interaction with biological targets. The presence of the amino group enhances its reactivity and biological activity.

The biological activity of 2-amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride is primarily attributed to its ability to interact with various enzymes and receptors. The imidazole ring allows for coordination with metal ions in enzyme active sites, influencing enzyme activity and potentially modulating biochemical pathways. This interaction can lead to competitive inhibition or allosteric modulation, making it a valuable tool for understanding enzyme mechanisms and protein-ligand interactions .

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial potential of this compound. For instance, it has been tested against various bacterial strains, showing notable antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of 2-Amino-3-(1H-imidazol-1-yl)propanoic Acid Hydrochloride

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0048 - 0.0195
Bacillus subtilis4.69 - 22.9
Candida albicans16.69 - 78.23

Enzyme Inhibition

The compound has also been investigated for its role in inhibiting specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting histamine receptors and other imidazole-containing enzymes, which could have therapeutic implications in conditions such as allergies and inflammation .

Study on Enzyme Interaction

In a study focused on enzyme mechanisms, researchers utilized 2-amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride to explore its effects on histidine-rich enzymes. The results indicated that the compound significantly altered enzyme kinetics, providing insights into its potential as a biochemical tool for drug discovery.

Antimicrobial Efficacy Analysis

Another case study evaluated the antimicrobial efficacy of the compound against multi-drug resistant bacterial strains. The findings revealed that it not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, suggesting a potential application in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride, and how can reaction yields be optimized?

  • Methodology :

  • Retrosynthetic Analysis : Utilize AI-powered tools (e.g., Template_relevance models) to predict feasible routes. For example, coupling imidazole derivatives with protected amino acids via nucleophilic substitution, followed by deprotection and hydrochloride salt formation .
  • Optimization : Adjust reaction parameters (solvent polarity, temperature, catalyst loading) based on real-time monitoring (e.g., TLC or HPLC). For instance, using polar aprotic solvents (DMF or DMSO) at 60–80°C improves imidazole ring activation .
    • Data Table :
StepReagents/ConditionsYield (%)Reference
Imidazole activationDMF, 80°C, 12h65–70
DeprotectionHCl (g)/EtOH, RT>90

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in D2 _2O to resolve signals for the imidazole ring (δ 7.5–8.5 ppm) and α-amino protons (δ 3.2–3.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+^+: 218.07) and detect impurities .
  • Elemental Analysis : Verify stoichiometry (e.g., C: 38.1%, H: 4.6%, N: 19.0%) .

Q. How should this compound be stored to maintain stability during long-term experiments?

  • Methodology :

  • Store in airtight, light-resistant containers at –20°C under inert gas (N2 _2 or Ar) to prevent hygroscopic degradation .
  • Monitor purity via HPLC every 6 months; degradation products (e.g., free imidazole) appear as secondary peaks .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental NMR data for this compound?

  • Methodology :

  • Solvent Effects : Test deuterated solvents (D2 _2O vs. DMSO-d6 _6) to assess hydrogen bonding impacts on chemical shifts .
  • Dynamic Effects : Perform variable-temperature NMR to identify conformational exchange broadening (e.g., imidazole ring puckering) .
    • Example : A 0.1 ppm upfield shift in D2 _2O vs. DMSO-d6 _6 confirms solvent-polarity-dependent proton exchange .

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

  • Methodology :

  • Standardized Protocols : Pre-treat compound with Chelex®-100 resin to remove trace metal contaminants that alter enzyme inhibition .
  • Dose-Response Curves : Use at least three independent batches to calculate EC50_{50} variability (target <15% RSD) .

Q. How can isotopic labeling (e.g., 13C^{13}C) aid in tracking metabolic pathways of this compound?

  • Methodology :

  • Synthesis : Incorporate 13C^{13}C-labeled glycine during amino acid coupling to trace propanoic acid backbone metabolism .
  • Analytical Tracking : Use LC-MS/MS with SRM (selected reaction monitoring) to detect labeled metabolites in cell lysates .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding this compound’s solubility in aqueous vs. organic solvents?

  • Methodology :

  • Ionization State : Measure pH-dependent solubility (e.g., pH 2–7) to identify zwitterionic vs. protonated forms. Hydrochloride salts show higher solubility in water (<50 mg/mL at pH 4) .
  • Co-Solvents : Test DMSO-water mixtures (10–20% DMSO) to enhance solubility for cell-based assays .

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